

Perfluorotripentylamine: A Comprehensive Safety and Technical Overview

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Compound of Interest

Compound Name: Perfluorotripentylamine

Cat. No.: B1203272

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for **perfluorotripentylamine** (CAS No. 338-84-1), a perfluorinated compound also known by trade names such as Fluorinert FC-70. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures. It is intended to serve as a crucial resource for professionals working with this substance in laboratory and development settings.

Core Safety & Physical Properties

Perfluorotripentylamine is a colorless and odorless liquid with a high boiling point and density.[1][2] It is chemically inert and thermally stable, making it suitable for applications such as an electronics coolant.[1][3] Its insolubility in water is a key physical characteristic.[1]

Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₅ F ₃₃ N	[2][4][5][6]
Molecular Weight	821.11 g/mol	[1][4][5][6][7]
CAS Number	338-84-1	[2][4][6][8]
Appearance	Colorless liquid	[1][2]
Odor	Odorless	[1][2]
Boiling Point	210 - 220 °C	[1][7]
Melting Point	-25 °C	[9][10]
Density	1.93 - 1.94 g/cm ³	[1][7][9]
Refractive Index	1.303	[1][9]
Water Solubility	<5 ppm (insoluble)	[1][9]

Toxicological Information and Hazard Assessment

Perfluorotripentylamine is generally considered to have low toxicity.[1] However, there is some inconsistency in its classification across different sources. While many reports indicate that it does not meet the criteria for GHS hazard classification, some sources classify it as a skin and eye irritant.[5] One safety data sheet indicates it may cause long-lasting harmful effects to aquatic life.[2]

GHS Hazard Statements

Hazard Code	Hazard Statement	Source(s)
H315	Causes skin irritation	[5][11]
H319	Causes serious eye irritation	[5][11]
H335	May cause respiratory irritation	[11]
H413	May cause long lasting harmful effects to aquatic life	[2]

Note: A high percentage of notifications to ECHA do not classify the substance as hazardous.

[5]

Acute Toxicity Data

Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%), for **perfluorotripentylamine** are not readily available in the public domain. Substances of this nature are typically evaluated for acute toxicity using standardized protocols.

Experimental Protocols for Acute Toxicity Assessment

In the absence of specific experimental data for **perfluorotripentylamine**, this section outlines the standard methodologies that would be employed to determine its acute oral and inhalation toxicity, according to OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

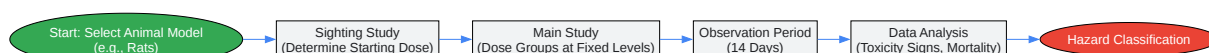
This method is designed to assess the acute toxic effects of a substance when administered orally.

Objective: To determine the dose of a substance that causes evident toxicity or mortality after a single oral administration.

Methodology:

- Animal Model: Typically, young adult rats of a single sex (usually females) are used.[12]
- Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Dosing starts at levels like 5, 50, 300, or 2000 mg/kg.[1][3]
- Main Study: Groups of at least five animals are administered the substance at fixed dose levels in a stepwise manner.[1] The substance is administered by gavage.

- Observation: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.[11]
- Endpoint: The study identifies a dose that causes evident toxicity without mortality, or the highest dose that causes no effects. This information is used for hazard classification.[1]
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period. [3]



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OECD 420 Acute Oral Toxicity Workflow

Acute Inhalation Toxicity - OECD Test Guideline 403

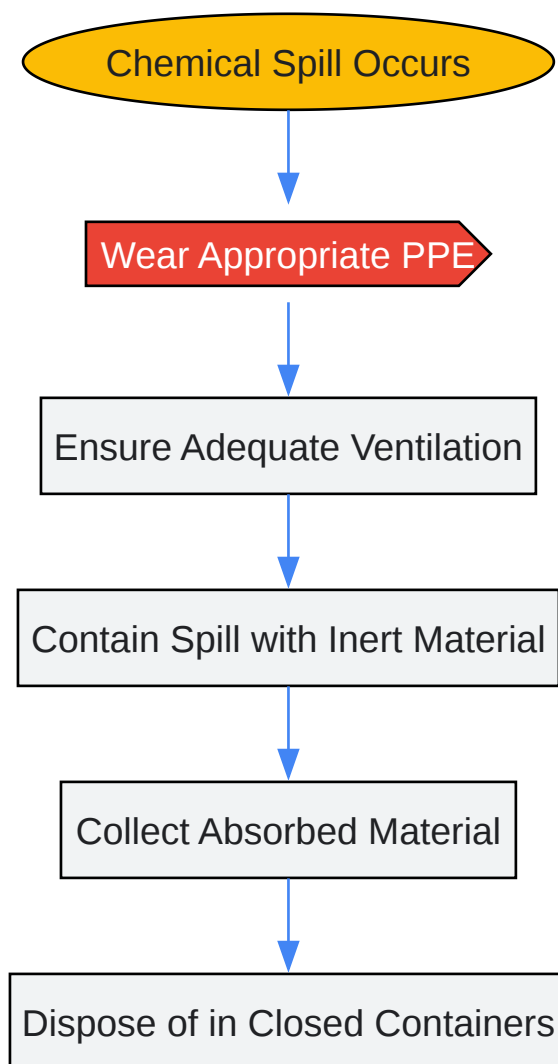
This guideline details the procedure for assessing the acute toxicity of a substance via inhalation.

Objective: To determine the concentration of a substance in the air that causes mortality (LC50) or evident toxicity after a short-term inhalation exposure.

Methodology:

- Animal Model: The preferred species is the rat.[2]
- Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.
- Protocols: The guideline describes two main protocols:
 - Traditional LC50 Protocol: Groups of animals (typically 10 per group) are exposed to at least three different concentrations for a fixed duration, usually 4 hours.[2][5]

- Concentration x Time (C x t) Protocol: Groups of animals are exposed to various concentrations for different time durations.[2]
- Observation: Following exposure, the animals are observed for at least 14 days.[2][5] Observations include clinical signs, body weight changes, and mortality.
- Endpoint: The data is used to calculate the LC50 value and to classify the substance for inhalation toxicity.
- Necropsy: A gross necropsy is performed on all animals.[2]



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